molecular formula C15H9BrCl2N2O B3098198 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-07-3

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B3098198
CAS No.: 1332529-07-3
M. Wt: 384.1 g/mol
InChI Key: IONQGDVKTOKFDD-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound that features a quinoline core substituted with a bromine atom at the 6-position, a pyridin-2-yl group at the 2-position, and a carbonyl chloride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Pyridin-2-yl Substitution:

    Carbonyl Chloride Formation: The carbonyl chloride group at the 4-position is introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to the formation of quinolones or dihydroquinolines.

    Coupling Reactions: The bromine atom at the 6-position can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions, often in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes are used under inert atmosphere conditions.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Quinolones and Dihydroquinolines: Resulting from oxidation and reduction reactions.

    Functionalized Quinoline Derivatives: Produced through coupling reactions.

Scientific Research Applications

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Synthetic Chemistry: The compound is a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Interaction: It can interact with proteins, altering their conformation and function.

    Electronic Properties: In materials science, its electronic properties are exploited in the design of semiconductors and LEDs.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride: Similar structure but with the pyridine group at the 3-position.

    6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride: Similar structure but with the pyridine group at the 4-position.

    6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

Uniqueness

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a carbonyl chloride group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONQGDVKTOKFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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